molecular formula C8H4F4O B1294466 2,2,2,3'-Tetrafluoroacetophenone CAS No. 708-64-5

2,2,2,3'-Tetrafluoroacetophenone

Cat. No. B1294466
CAS RN: 708-64-5
M. Wt: 192.11 g/mol
InChI Key: NQSPTMFCJGKOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2,2,2,3'-Tetrafluoroacetophenone, is a fluorinated organic compound that is part of a broader class of chemicals with potential applications in organic chemistry, agrochemicals, and pharmaceuticals. While the provided papers do not directly discuss 2,2,2,3'-Tetrafluoroacetophenone, they do provide insights into related fluorinated compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of fluorinated organic compounds is a topic of significant interest due to their unique properties and potential applications. For instance, the synthesis of 2-(trifluoroacetyl)chromones, which are structurally related to acetophenones, involves Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection with sulfuric acid . Additionally, the synthesis of tetrafluorinated tetrasilanes is achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid . These methods highlight the versatility of fluorinated reagents and the importance of protecting group strategies in the synthesis of complex fluorinated molecules.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of strong carbon-fluorine bonds, which can influence the overall geometry and electronic properties of the molecule. For example, the structural characterization of tetrakis(trifluoromethanesulfonato)tetrasilanes reveals a distorted octahedral coordination of the central silicon atoms, influenced by Si···O interactions . This kind of detailed structural analysis is crucial for understanding the reactivity and potential applications of fluorinated compounds.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of the fluorine atoms. The reactions of 2-(trifluoroacetyl)chromones with diamines to produce tetrahydropyrazines and quinoxaline derivatives demonstrate the potential of fluorinated acetophenones to engage in heterocycle formation . Similarly, the reactivity of organolithium intermediates, such as tetrafluorophenyllithium, with various electrophiles showcases the synthetic utility of fluorinated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, the introduction of fluorine can enhance the stability, lipophilicity, and bioactivity of organic molecules. The synthesis of α,α,γ,γ-tetrafluoro-β-hydroxy ketones and α-fluoroacetophenones illustrates the modification of physical and chemical properties through fluorination . Additionally, the ability of a novel heteroacene containing tetrafluorophenyl groups to act as a multi-response sensor for fluoride ion detection highlights the unique chemical sensing properties conferred by fluorination .

Scientific Research Applications

Chemical Reactions and Complex Formation

2,2,2,3'-Tetrafluoroacetophenone has been explored in various chemical reactions. Its ability to undergo C−H and C−F activation when treated with specific compounds like OsH6(PiPr3)2 has been demonstrated. This reaction leads to the formation of complexes involving fluorinated aromatic ketones (Barrio et al., 2001). Similarly, the compound shows potential in the formation of adducts with trimeric perfluoro-ortho-phenylene mercury via oxygen atom coordination, indicating its utility in complexation reactions (King et al., 2002).

Synthesis of Polyimides and Organic Solar Cells

In the field of material science, 2,2,2,3'-Tetrafluoroacetophenone is utilized in the synthesis of novel fluorinated monomers for polyimides, showcasing its role in developing high-performance materials (Brink et al., 1994). Furthermore, its derivatives are used in organic solar cells, contributing to advancements in renewable energy technologies (Wang et al., 2015).

Catalysis and Organic Synthesis

The compound plays a significant role in catalytic processes. For instance, it aids in the catalytic addition of aromatic C−H bonds to olefins, underscoring its importance in organic synthesis and catalysis (Kakiuchi et al., 1995). Additionally, its application in the synthesis of α,α,γ,γ-Tetrafluoro-β-hydroxy ketones and α-fluoroacetophenones via 1,3-diaryl-1,3-diketones demonstrates its versatility in creating valuable compounds for organic chemistry and pharmaceutical industries (Bao et al., 2020).

Sensing and Detection Applications

2,2,2,3'-Tetrafluoroacetophenone derivatives show promise in sensing applications. They have been used in fluorescence "turn-on" sensing of carboxylate anions, indicating their potential in analytical chemistry and environmental monitoring (Kim et al., 2008).

Safety And Hazards

2,2,2,3’-Tetrafluoroacetophenone is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSPTMFCJGKOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061042
Record name Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2,3'-Tetrafluoroacetophenone

CAS RN

708-64-5
Record name 2,2,2,3′-Tetrafluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 708-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2,3'-Tetrafluoroacetophenone
Reactant of Route 2
Reactant of Route 2
2,2,2,3'-Tetrafluoroacetophenone
Reactant of Route 3
Reactant of Route 3
2,2,2,3'-Tetrafluoroacetophenone
Reactant of Route 4
Reactant of Route 4
2,2,2,3'-Tetrafluoroacetophenone
Reactant of Route 5
Reactant of Route 5
2,2,2,3'-Tetrafluoroacetophenone
Reactant of Route 6
Reactant of Route 6
2,2,2,3'-Tetrafluoroacetophenone

Citations

For This Compound
3
Citations
X Zhou, Q Zhang, Y Hui, W Chen, J Jiang, L Lin… - Organic …, 2010 - ACS Publications
The chiral hydrogenated tridentate Schiff base−aluminum(III) complex has been first applied in the catalytic enantioselective hydrophosphonylation of trifluoromethyl ketones. The side …
Number of citations: 52 pubs.acs.org
SA Newgas - 2018 - discovery.ucl.ac.uk
Biocatalysts provide an excellent alternative to traditional organic chemistry strategies, with advantages such as mild reaction conditions and high enantio- and stereoselectivities. The …
Number of citations: 2 discovery.ucl.ac.uk
W Li - 2003 - search.proquest.com
This thesis will describe a new method to functionalize C-18 angular methyl of hecogenin acetate 1.1. A concise and practical route has been completed leading to the syntheses of …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.